Piperidine, 1-[(4-nitrophenyl)azo]-
Description
Properties
CAS No. |
52010-83-0 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(4-nitrophenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C11H14N4O2/c16-15(17)11-6-4-10(5-7-11)12-13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
InChI Key |
FOUPDOGVZUKRGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Piperidine, 1 4 Nitrophenyl Azo
Retrosynthetic Analysis and Key Disconnection Strategies for Azo-Piperidine Linkages
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For Piperidine (B6355638), 1-[(4-nitrophenyl)azo]-, the key disconnection lies at the nitrogen-nitrogen (N-N) single bond of the azo-piperidine linkage. This disconnection reveals two primary synthetic precursors: a 4-nitrophenyl diazonium species and piperidine.
This strategic bond cleavage simplifies the complex target molecule into two manageable fragments, for which established synthetic procedures are available. The forward synthesis would then involve the formation of this N-N bond through a coupling reaction.
Exploration of Diazotization and Azo Coupling Reactions in Piperidine Functionalization
The formation of Piperidine, 1-[(4-nitrophenyl)azo]- is classically achieved through a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. nih.gov This method is a cornerstone of azo dye synthesis and is adaptable for the functionalization of secondary amines like piperidine. nih.gov
Electrophilic Aromatic Substitution with Diazonium Salts
The initial step involves the diazotization of 4-nitroaniline. This reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). numberanalytics.comyoutube.com The resulting 4-nitrophenyl diazonium salt is a potent electrophile due to the positively charged diazonium group (-N₂⁺). numberanalytics.com
This highly reactive diazonium ion is then ready to undergo an electrophilic substitution reaction. numberanalytics.comnumberanalytics.com In the context of azo coupling, the diazonium salt acts as the electrophile, attacking an electron-rich coupling component. chemistrysteps.comlibretexts.org
Nucleophilic Attack of Piperidine Nitrogen on Diazo Species
In the subsequent coupling step, the piperidine molecule acts as the nucleophile. The lone pair of electrons on the nitrogen atom of piperidine attacks the terminal nitrogen of the 4-nitrophenyl diazonium ion. youtube.com This nucleophilic attack results in the formation of the stable azo linkage (-N=N-) and the final product, Piperidine, 1-[(4-nitrophenyl)azo]-. The reaction is typically carried out in a cold, aqueous solution to ensure the stability of the diazonium salt. libretexts.org
Advanced Synthetic Approaches and Reaction Optimization
While the classical diazotization and azo coupling method is effective, modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and versatile methodologies.
Green Chemistry Principles in Azo Compound Synthesis
In recent years, there has been a significant push towards developing "green" synthetic routes for azo compounds to minimize environmental impact. rsc.org These approaches often focus on using less hazardous reagents and solvents, improving energy efficiency, and simplifying reaction procedures. For instance, solvent-free reaction conditions have been explored for the synthesis of azo dyes, which can prevent the formation of side products and simplify purification. tandfonline.comresearchgate.net The use of water as a solvent, where applicable, is also a key principle of green chemistry. tandfonline.com
Chiral Synthesis Considerations in Related Piperidine Derivatives
While Piperidine, 1-[(4-nitrophenyl)azo]- itself is not chiral, the synthesis of chiral piperidine derivatives is a significant area of research due to their prevalence in bioactive molecules and pharmaceuticals. acs.org The piperidine scaffold is a common feature in many FDA-approved drugs. acs.org The development of asymmetric methods for the synthesis of enantiomerically pure piperidines is of great interest. acs.orgacs.orgcdnsciencepub.comnih.gov
Several strategies have been developed for the asymmetric synthesis of piperidines:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine precursor to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the chiral piperidine. For instance, D-arabinopyranosylamine has been used as a stereodifferentiating carbohydrate auxiliary in the synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com
Catalytic Asymmetric Synthesis: Chiral catalysts, such as transition metal complexes with chiral ligands or chiral phosphines, can be employed to catalyze enantioselective reactions, such as the [4+2] annulation of imines with allenes to produce functionalized piperidine derivatives with high stereoselectivity. acs.org
Chemoenzymatic Methods: Biocatalysts, such as enzymes, can offer high enantio- and regioselectivity under mild reaction conditions for the synthesis of chiral piperidines. nih.gov A chemo-enzymatic dearomatization of activated pyridines has been developed for preparing stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov
These methodologies underscore the importance of stereocontrol in the synthesis of complex piperidine-containing molecules.
Preparative Separation and Purification Techniques for Azo-Piperidine Derivatives
The purification of azo compounds like Piperidine, 1-[(4-nitrophenyl)azo]- is essential to remove unreacted starting materials, by-products, and inorganic salts. acs.org The choice of purification technique depends on the scale of the synthesis and the nature of the impurities.
Common Purification Techniques:
Recrystallization: This is a widely used method for purifying solid organic compounds. google.comchemrevlett.com The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. google.com For azo compounds, a mixture of solvents like water and ethanol (B145695) can be effective. researchgate.net
Column Chromatography: For smaller scale purifications or when dealing with complex mixtures of isomers, column chromatography is a powerful technique. researchgate.net A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent) are chosen to achieve separation based on the differential adsorption of the components. prepchem.com
Acid-Base Extraction: The basic nitrogen atom in the piperidine ring allows for purification by acid-base extraction. The azo-piperidine derivative can be protonated with an acid to form a water-soluble salt, which can be separated from non-basic impurities. Subsequent neutralization regenerates the purified free base.
Washing and Precipitation: In many preparations of azo dyes, the product is precipitated from the reaction mixture by adding a salt, such as sodium chloride. acs.org Subsequent washing of the precipitate with water can remove excess salt and other water-soluble impurities. For some azo dyestuffs, treatment with hot acid can be used to extract supervenient constituents. google.com
Table 2: Comparison of Purification Techniques
| Technique | Scale | Principle | Advantages | Disadvantages |
| Recrystallization | Large | Differential solubility | Scalable, cost-effective | May not remove all impurities |
| Column Chromatography | Small to Medium | Differential adsorption | High purity, separates isomers | Time-consuming, solvent intensive |
| Acid-Base Extraction | Small to Large | Differential solubility in acid/base | Effective for removing non-basic impurities | Limited to compounds with basic sites |
| Washing/Precipitation | Large | Salting out | Simple, can handle large volumes | May result in product with high salt content |
The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and Mass Spectrometry. researchgate.netresearchgate.net
Advanced Spectroscopic and Crystallographic Elucidation of Piperidine, 1 4 Nitrophenyl Azo
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is the cornerstone for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-¹³ (¹³C) spectra, a complete structural map can be assembled.
Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Analysis
The predicted NMR data for Piperidine (B6355638), 1-[(4-nitrophenyl)azo]- is based on the analysis of its constituent parts: the 4-nitrophenyl group and the N-substituted piperidine ring.
4-Nitrophenyl Moiety: The aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group (-NO₂) causes significant deshielding of the ortho protons (H-3, H-5), shifting them downfield. Conversely, the azo-piperidine group acts as an electron-donating group, shielding the adjacent protons (H-2, H-6). In the ¹³C NMR spectrum, the carbon atom attached to the nitro group (C-4) is expected at a downfield chemical shift, while the carbon attached to the azo nitrogen (C-1) is also significantly affected. Data from p-nitroaniline, a similar structure, shows aromatic protons around 8.0 ppm and 6.6 ppm, with the carbon attached to the nitro group near 156 ppm. rsc.orgchemicalbook.comchemicalforums.com
Piperidine Ring Moiety: The piperidine ring protons would appear in the aliphatic region of the ¹H NMR spectrum. The protons on the carbons alpha to the nitrogen (C-2', C-6') are expected to be the most downfield of the ring protons due to the inductive effect of the nitrogen atom. The remaining protons on the beta (C-3', C-5') and gamma (C-4') carbons would appear further upfield. In unsubstituted piperidine, these signals appear around 2.8 ppm (α) and 1.5 ppm (β, γ). chemicalbook.com The ¹³C NMR signals for N-substituted piperidines typically appear with the α-carbons in the 45-55 ppm range, and the β and γ carbons between 20-30 ppm. acs.org
| Predicted ¹H NMR Chemical Shifts | |
| Assignment | Predicted δ (ppm) |
| H-3, H-5 (Aromatic) | ~ 8.2 |
| H-2, H-6 (Aromatic) | ~ 7.8 |
| H-2', H-6' (Piperidine, α-CH₂) | ~ 3.5 - 4.0 |
| H-3', H-5' (Piperidine, β-CH₂) | ~ 1.7 - 1.9 |
| H-4' (Piperidine, γ-CH₂) | ~ 1.6 - 1.8 |
| Predicted ¹³C NMR Chemical Shifts | |
| Assignment | Predicted δ (ppm) |
| C-4 (Aromatic, C-NO₂) | ~ 148 |
| C-1 (Aromatic, C-N=N) | ~ 145 |
| C-2, C-6 (Aromatic) | ~ 125 |
| C-3, C-5 (Aromatic) | ~ 120 |
| C-2', C-6' (Piperidine, α-C) | ~ 50 - 55 |
| C-3', C-5' (Piperidine, β-C) | ~ 25 |
| C-4' (Piperidine, γ-C) | ~ 23 |
Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Experiments for Through-Bond and Through-Space Correlations
To confirm the predicted assignments and establish unambiguous connectivity between the piperidine and nitrophenyl fragments, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H-2 with H-3) and among the protons of the piperidine ring (e.g., H-2' with H-3', H-3' with H-4'), confirming the integrity of each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule, as it shows long-range (2-3 bond) correlations between protons and carbons. The crucial correlation would be from the α-protons of the piperidine ring (H-2', H-6') to the aromatic carbon C-1, traversing the azo linkage (H-C-N-N=C). This would provide unequivocal proof of the covalent bond between the piperidine nitrogen and the azo group, which is in turn bonded to the nitrophenyl ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Characteristic Absorptions of Azo (-N=N-) and Nitro (-NO₂) Moieties
The vibrational spectra of Piperidine, 1-[(4-nitrophenyl)azo]- would be dominated by signals from the azo and nitro functional groups.
Nitro Group (-NO₂): Aromatic nitro compounds exhibit two very strong and characteristic absorption bands in the IR spectrum. orgchemboulder.comspectroscopyonline.com The asymmetric stretching vibration (νas) appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch (νs) is found between 1360-1290 cm⁻¹. youtube.comorgchemboulder.comresearchgate.net These intense bands are often diagnostic for the presence of a nitro group.
Azo Group (-N=N-): The stretching vibration of the -N=N- double bond in an azo compound is often weak or absent in the IR spectrum due to its low polarity. However, it typically produces a moderately strong signal in the Raman spectrum. optica.orgacs.org This vibration is expected in the 1450-1380 cm⁻¹ region. researchgate.netscienceworldjournal.orgresearchgate.net
| Key Vibrational Frequencies | ||
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Nitro | Asymmetric Stretch | 1550 - 1475 (Strong, IR) |
| Aromatic Nitro | Symmetric Stretch | 1360 - 1290 (Strong, IR) |
| Azo | -N=N- Stretch | 1450 - 1380 (Weak in IR, Medium-Strong in Raman) |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 |
| Piperidine Ring | C-H Stretch | 2950 - 2800 |
Conformational Analysis of the Piperidine Ring via Vibrational Modes
The piperidine ring is not planar and, similar to cyclohexane, adopts various conformations to minimize strain. The lowest energy and most stable conformation is the chair form . nih.gov Vibrational spectroscopy can be used to study and confirm this conformation.
The specific frequencies and intensities of the C-H and C-C stretching and bending vibrations are sensitive to the molecule's geometry. In N-substituted piperidines, the chair conformation is overwhelmingly preferred. nih.gov Computational studies, often using Density Functional Theory (DFT), can be paired with experimental IR and Raman spectra to assign specific vibrational modes and confirm that the observed spectrum is consistent with the predicted lowest-energy chair conformer. researchgate.net The orientation (axial or equatorial) of the N-substituent can also influence the fingerprint region of the spectrum, providing further conformational insights.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For Piperidine, 1-[(4-nitrophenyl)azo]-, the molecular formula is C₁₁H₁₄N₄O₂.
The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is 234.111676 Da .
An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from any isomers or other potential compounds that might have the same nominal mass. This technique is a definitive final check on the compound's identity. mdpi.com
Fragmentation Pathway Analysis for Structural Confirmation
Mass spectrometry provides critical insights into the molecular structure of Piperidine, 1-[(4-nitrophenyl)azo]- through the analysis of its fragmentation patterns under ionization. The fragmentation of related azo dyes and piperidine-containing compounds typically involves cleavage at the weakest bonds and rearrangements to form stable ions. researchgate.netnih.gov
For Piperidine, 1-[(4-nitrophenyl)azo]-, the molecular ion [M]⁺ would be observed at m/z 220. The primary fragmentation pathways are predicted to involve the cleavage of the N-N bond and the C-N bond connecting the piperidine ring to the azo group, as well as fragmentation within the piperidine ring itself.
A plausible fragmentation pathway begins with the cleavage of the N-piperidine bond, resulting in a piperidinyl radical and a [ (4-nitrophenyl)azo ]⁺ cation at m/z 150. Alternatively, cleavage of the N=N bond can occur. A common fragmentation pattern in aromatic azo compounds is the formation of aryl diazonium cations. nih.gov Another significant fragmentation route involves the retro-Diels-Alder reaction within the piperidine ring, a characteristic fragmentation for cyclic amines, leading to the loss of butadiene. researchgate.net
The presence of the nitro group also directs fragmentation, with characteristic losses of NO (30 u) and NO₂ (46 u) from the nitrophenyl fragment, leading to further diagnostic peaks in the mass spectrum.
Table 1: Predicted Mass Spectrometry Fragmentation for Piperidine, 1-[(4-nitrophenyl)azo]-
| m/z (amu) | Proposed Fragment Ion | Formula |
|---|---|---|
| 220 | [M]⁺ (Molecular Ion) | [C₁₁H₁₄N₄O₂]⁺ |
| 150 | [(4-nitrophenyl)azo]⁺ | [C₆H₄N₃O₂]⁺ |
| 135 | [4-nitrophenyl]⁺ | [C₆H₄NO₂]⁺ |
This table is illustrative and based on general fragmentation principles for related chemical structures.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
UV-Visible Spectroscopic Characterization of Chromophores
The electronic absorption spectrum of Piperidine, 1-[(4-nitrophenyl)azo]- is dominated by the presence of the 4-nitrophenylazo chromophore. This extended π-system, which includes the phenyl ring, the azo group (-N=N-), and the nitro group (-NO₂), is responsible for the compound's intense color. researchgate.net
The UV-Visible spectrum is expected to show two main absorption bands:
An intense band at shorter wavelengths (in the UV region), attributed to the π→π* electronic transition of the aromatic system.
A less intense band at longer wavelengths (in the visible region), corresponding to the n→π* transition associated with the lone pair of electrons on the nitrogen atoms of the azo group. nih.gov
The position and intensity of these bands are influenced by the electronic push-pull system created by the electron-donating piperidine group and the electron-withdrawing nitro group, which facilitates intramolecular charge transfer (ICT) upon excitation.
Table 2: Expected UV-Visible Absorption Data
| Electronic Transition | Typical Wavelength Range (nm) | Chromophore |
|---|---|---|
| π→π* | 250-300 | 4-Nitrophenyl group |
| π→π* (ICT) | 350-420 | Full 4-nitrophenylazo-piperidine system |
Data is estimated based on typical values for similar azo dyes. researchgate.netacademie-sciences.fr
Solvatochromic and Thermochromic Behavior Investigations
The compound is expected to exhibit significant solvatochromism, where the color of its solution changes with the polarity of the solvent. This phenomenon arises from the difference in dipole moment between the ground state and the intramolecular charge transfer (ICT) excited state.
In nonpolar solvents, the absorption maximum (λmax) is typically at a lower wavelength. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum. mdpi.com For instance, a shift in λmax from around 400 nm in a nonpolar solvent like toluene (B28343) to a longer wavelength in a polar solvent like dimethylformamide (DMF) would be anticipated. mdpi.com
While specific studies on the thermochromic behavior of Piperidine, 1-[(4-nitrophenyl)azo]- are not widely available, solvatochromic compounds often exhibit thermochromism, as temperature changes can affect solvent polarity and solute-solvent interactions.
Table 3: Predicted Solvatochromic Shifts in UV-Visible Absorption
| Solvent | Polarity (Dielectric Constant, ε) | Predicted λmax (nm) | Predicted Spectral Shift |
|---|---|---|---|
| Toluene | 2.4 | ~495 | - |
| Dichloromethane | 9.1 | ~515 | Bathochromic (Red Shift) |
| Acetonitrile | 37.5 | ~530 | Bathochromic (Red Shift) |
Predicted data based on trends observed for piperidine-substituted naphthalimides. mdpi.com
Fluorescence Spectroscopy and Quantum Yield Determination
While many azo compounds are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways (such as photoisomerization), the presence of the piperidine donor group can in some cases lead to observable emission. The fluorescence properties are highly dependent on the molecular environment.
Studies on analogous piperidine-substituted fluorescent dyes show that the fluorescence quantum yield (Φf) is strongly influenced by solvent polarity. mdpi.com Typically, in nonpolar solvents, these compounds can exhibit strong fluorescence. However, in polar solvents, the efficiency of the intramolecular charge transfer process is enhanced, which often leads to a significant decrease in the fluorescence quantum yield. mdpi.comresearchgate.net This quenching in polar media is due to the stabilization of the non-emissive ICT state.
Table 4: Predicted Fluorescence Quantum Yield (Φf) in Various Solvents
| Solvent | Polarity | Predicted Fluorescence Quantum Yield (Φf) |
|---|---|---|
| Dioxane | Low | High (e.g., ~0.8) |
| Toluene | Low | High (e.g., ~0.5) |
| Acetonitrile | High | Low (e.g., ~0.1) |
This table presents hypothetical data based on trends for analogous piperidine-naphthalimide derivatives to illustrate the expected behavior. mdpi.com
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
A definitive single-crystal X-ray structure for Piperidine, 1-[(4-nitrophenyl)azo]- has not been reported in the surveyed literature. However, the solid-state geometry can be predicted based on the analysis of similar structures. rsc.orgpreprints.org
Molecular Geometry, Bond Parameters, and Torsion Angles
The molecule's geometry is a composite of its constituent parts. The 4-nitrophenylazo portion is expected to be largely planar to maximize π-conjugation. The azo bridge (-N=N-) would likely adopt a more stable trans configuration.
Table 5: Predicted Bond Parameters and Torsion Angles
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N=N (azo) | ~1.25 Å |
| Bond Length | C-NO₂ | ~1.45 Å |
| Bond Length | N(azo)-N(piperidine) | ~1.40 Å |
| Bond Angle | C-N=N | ~113° |
Values are estimates based on standard bond lengths and angles from crystallographic databases for similar functional groups. nih.gov
Table 6: List of Chemical Compounds
| Compound Name |
|---|
| Piperidine, 1-[(4-nitrophenyl)azo]- |
| p-nitrophenyl acetate |
| 4-nitrophenolate |
| Piperidine-naphthalimide |
| Toluene |
| Dichloromethane |
| Acetonitrile |
| Dimethylformamide (DMF) |
| Dioxane |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Butadiene |
| Quinine sulfate |
| Coumarin 102 |
| Coumarin 153 |
| DCM (4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran) |
Intermolecular Interactions and Crystal Packing Motifs
A comprehensive search of available scientific literature and crystallographic databases did not yield specific information regarding the intermolecular interactions and crystal packing motifs for the compound Piperidine, 1-[(4-nitrophenyl)azo]-. Detailed crystallographic studies, which are essential for elucidating the three-dimensional arrangement of molecules in the solid state, appear to be unavailable for this specific azo compound.
Computational Chemistry and Theoretical Characterization of Piperidine, 1 4 Nitrophenyl Azo
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For the analogue 1-[(4-nitrophenyl)diazenyl]-2-naphthol, DFT calculations have been employed to elucidate its three-dimensional structure. nih.gov These calculations reveal the spatial arrangement of atoms and the bond lengths and angles that define the molecule's shape. nih.gov The optimized structure is crucial for accurate predictions of the molecule's electronic and reactive properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net
In azo dyes like the one under consideration, the HOMO is typically localized on the electron-donating part of the molecule, whereas the LUMO is concentrated on the electron-accepting portion. researchgate.net For 1-[(4-nitrophenyl)diazenyl]-2-naphthol, the HOMO is situated on the naphthol moiety, and the LUMO is located on the nitrophenyl group. This spatial separation of the frontier orbitals is characteristic of a "push-pull" system, where electronic charge is transferred from the donor to the acceptor upon photoexcitation. This charge transfer character is fundamental to the molecule's color and potential applications in nonlinear optics. researchgate.net
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -3.24 |
| Energy Gap (ΔE) | 3.21 |
Table 1: Frontier Molecular Orbital Energies for 1-[(4-nitrophenyl)diazenyl]-2-naphthol
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attack. researchgate.netdtic.mil The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For 1-[(4-nitrophenyl)diazenyl]-2-naphthol, the MEP map shows that the most negative potential is located around the oxygen atoms of the nitro group and the hydroxyl group, indicating these are the primary sites for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the aromatic rings exhibit a positive potential, making them potential sites for nucleophilic interactions.
Chemical Reactivity and Global Descriptors from Quantum Chemical Parameters
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors provide a theoretical framework for understanding and predicting reaction outcomes.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is determined by half the energy gap between the HOMO and LUMO.
Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a function of both electronegativity and chemical hardness.
These quantum chemical parameters for 1-[(4-nitrophenyl)diazenyl]-2-naphthol have been calculated and are presented in the table below. nih.gov
| Parameter | Value (eV) | Formula |
| Electronegativity (χ) | 4.845 | χ = - (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | 1.605 | η = (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 0.623 | S = 1 / η |
| Electrophilicity Index (ω) | 7.29 | ω = χ2 / (2η) |
Table 2: Global Reactivity Descriptors for 1-[(4-nitrophenyl)diazenyl]-2-naphthol
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
Noncovalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational technique used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. This analysis is particularly useful for understanding the forces that govern molecular packing in the solid state and host-guest interactions.
Prediction and Simulation of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational quantum chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and understanding the electronic and structural properties of "Piperidine, 1-[(4-nitrophenyl)azo]-". The density functional theory (DFT) method, particularly with the B3LYP functional, is a commonly employed approach for such simulations, often using basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) for greater accuracy. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for ¹H and ¹³C atoms, as well as spin-spin coupling constants. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. scispace.com By optimizing the molecular geometry of "Piperidine, 1-[(4-nitrophenyl)azo]-", researchers can calculate the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Solvent effects can significantly influence NMR chemical shifts. researchgate.net Therefore, theoretical studies often incorporate solvent models, such as the Polarizable Continuum Model (PCM), to simulate the spectroscopic behavior in different solvent environments. For a molecule like "Piperidine, 1-[(4-nitrophenyl)azo]-", the electron-withdrawing nature of the nitrophenyl group and the electron-donating character of the piperidine (B6355638) ring would create a distinct electronic environment, leading to a predictable pattern of chemical shifts.
Hypothetical ¹H and ¹³C NMR Chemical Shifts for Piperidine, 1-[(4-nitrophenyl)azo]- (in CDCl₃) based on theoretical calculations:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' (N-C) | - | ~45-50 |
| C2', C6' | ~3.6-3.8 | ~45-50 |
| C3', C5' | ~1.6-1.8 | ~25-30 |
| C4' | ~1.5-1.7 | ~23-28 |
| C1'' (azo-C) | - | ~145-150 |
| C2'', C6'' | ~7.8-8.0 | ~120-125 |
| C3'', C5'' | ~8.2-8.4 | ~125-130 |
| C4'' (NO₂) | - | ~148-153 |
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies and their corresponding intensities. By performing a frequency calculation on the optimized geometry of "Piperidine, 1-[(4-nitrophenyl)azo]-", a set of normal modes of vibration can be obtained. scispace.com These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, thereby improving the agreement with experimental spectra. nih.gov
The simulated IR spectrum would exhibit characteristic peaks corresponding to specific functional groups within the molecule. For instance, the N=N stretching vibration of the azo group, the symmetric and asymmetric stretching of the NO₂ group, the C-H stretching of the aromatic and piperidine rings, and the C-N stretching vibrations would all appear at predictable wavenumbers.
Predicted IR Vibrational Frequencies for Piperidine, 1-[(4-nitrophenyl)azo]-:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| N=N Stretch | 1450-1400 |
| NO₂ Asymmetric Stretch | 1550-1500 |
| NO₂ Symmetric Stretch | 1350-1300 |
| C-N Stretch | 1300-1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is the primary method for simulating UV-Vis spectra. scispace.com These calculations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λ_max) and oscillator strengths. The UV-Vis spectrum of "Piperidine, 1-[(4-nitrophenyl)azo]-" is expected to be dominated by π → π* and n → π* transitions. The extended conjugation system created by the phenyl ring, the azo bridge, and the lone pair on the piperidine nitrogen would likely result in strong absorptions in the UV and visible regions. The nitro group, being a strong electron-withdrawing group, would further influence the electronic transitions, potentially causing a red-shift (bathochromic shift) in the absorption maxima.
Predicted UV-Vis Absorption Maxima for Piperidine, 1-[(4-nitrophenyl)azo]- in Ethanol (B145695):
| Transition | Predicted λ_max (nm) |
| π → π | ~350-400 |
| n → π | ~450-500 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov For "Piperidine, 1-[(4-nitrophenyl)azo]-", QSPR studies could be employed to predict a wide range of properties based on its molecular descriptors.
The process of QSPR modeling involves several key steps:
Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for a set of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with a specific property of interest.
Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For azo compounds, QSPR models have been successfully developed to predict properties such as toxicity, mutagenicity, and dyeing characteristics. nih.govnih.gov In the context of "Piperidine, 1-[(4-nitrophenyl)azo]-", a QSPR model could be developed by including it in a dataset of other azo dyes. The model could then be used to predict its properties, such as its affinity for certain fibers if used as a dye, or its potential biological activity. mdpi.com
Examples of Molecular Descriptors and Properties for QSPR Modeling of Azo Dyes:
| Molecular Descriptors | Predicted Properties |
| Molecular Weight | Solubility |
| LogP | Bioavailability |
| Dipole Moment | Dyeing Affinity |
| HOMO/LUMO Energies | Reactivity |
| Surface Area and Volume | Toxicity |
The development of robust QSPR models for azo compounds containing a piperidine moiety would be beneficial for the rational design of new molecules with desired properties, while minimizing the need for extensive experimental testing.
Reaction Mechanisms and Chemical Transformations of Piperidine, 1 4 Nitrophenyl Azo
Redox Chemistry of the Azo and Nitro Functional Groups
The presence of both an azo (-N=N-) and a nitro (-NO₂) group makes Piperidine (B6355638), 1-[(4-nitrophenyl)azo]- susceptible to a variety of reduction reactions under both electrochemical and chemical conditions. These two groups can be reduced sequentially or simultaneously, depending on the reaction conditions and the reducing agent employed.
The electrochemical reduction of aromatic nitro compounds and azo compounds has been extensively studied. For a molecule like Piperidine, 1-[(4-nitrophenyl)azo]-, the reduction process is expected to be complex, with multiple electron and proton transfer steps.
The nitro group is typically more easily reduced than the azo group. The electrochemical reduction of a nitroaromatic group generally proceeds through a series of intermediates. In aprotic media, the reduction often occurs in two one-electron steps, first forming a radical anion and then a dianion. In protic media, the mechanism is more complex and pH-dependent, involving a cascade of electron and proton transfers. The typical reduction pathway for a nitro group to an amine involves the transfer of six electrons and six protons and proceeds through nitroso and hydroxylamine intermediates.
The azo group also undergoes a stepwise reduction. The first step is a two-electron, two-proton reduction to form a hydrazo derivative (containing a -NH-NH- linkage). This process is often reversible. Further reduction can lead to the cleavage of the N-N bond, resulting in the formation of two primary amine molecules.
For Piperidine, 1-[(4-nitrophenyl)azo]-, the expected electrochemical reduction would likely proceed as follows:
Initial Reduction of the Nitro Group: The 4-nitro group would be reduced first to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂).
Reduction of the Azo Group: Following or concurrently with the nitro group reduction, the azo group would be reduced to the corresponding hydrazo derivative.
Cleavage of the Hydrazo Group: Under more forcing reductive conditions, the hydrazo intermediate could undergo cleavage to yield 1-aminopiperidine (B145804) and p-phenylenediamine (if the nitro group is fully reduced).
The exact potentials and the stability of the intermediates would be influenced by the solvent, pH, and the electrode material.
A variety of chemical reagents can be used to reduce the nitro and azo groups in Piperidine, 1-[(4-nitrophenyl)azo]-. The choice of reagent can allow for selective reduction of one group over the other.
Common Chemical Reduction Methods:
| Reducing Agent | Target Functional Group(s) | Typical Products |
| Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂) | Nitro and Azo | Amino and Hydrazo/Amino (cleavage) |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Azo | Azo compounds can be formed from nitro compounds using metal hydrides. longdom.org |
| Metals in Acid (e.g., Fe, Sn, Zn in HCl) | Nitro and Azo | Amino and Hydrazo/Amino (cleavage) |
| Sodium Dithionite (Na₂S₂O₄) | Azo | Hydrazo, often followed by cleavage to amines. |
| Zinc dust in the presence of sodium hydroxide | Azo | Azo compounds can be formed from nitro compounds. An excess of zinc can further reduce the azo group to a hydrazino compound. longdom.org |
Catalytic hydrogenation is a powerful method that can reduce both functional groups. By carefully controlling the reaction conditions (catalyst, pressure, temperature), some selectivity may be achieved. For instance, milder conditions might favor the reduction of the nitro group to the hydroxylamine without affecting the azo bond.
Metal reductions in acidic media are also very effective for the complete reduction of both nitro and azo groups to their corresponding amines. The choice of metal can sometimes influence the outcome. For example, treatment of aromatic nitro compounds with zinc metal and sodium hydroxide can lead to the formation of azo compounds longdom.org.
Isomerization and Tautomerization Processes Involving the Azo Moiety
The azo group in Piperidine, 1-[(4-nitrophenyl)azo]- can undergo two primary types of isomeric transformations: cis-trans isomerization and azo-hydrazone tautomerization.
Cis-Trans Isomerization: Like other azobenzene derivatives, the N=N double bond can exist in either a thermodynamically more stable trans configuration or a less stable cis configuration. The trans-to-cis isomerization can typically be induced by UV light irradiation, while the reverse cis-to-trans isomerization can occur either thermally or upon irradiation with visible light longdom.orgnih.govsemanticscholar.orgscispace.commcgill.ca. The rate of thermal cis-to-trans isomerization is influenced by the electronic nature of the substituents on the aromatic rings and the polarity of the solvent longdom.orgsemanticscholar.org. For 4-anilino-4'-nitroazobenzene, a similar "push-pull" system, the isomerization is thought to proceed via a rotational mechanism around the N-N bond, which is favored in more polar solvents longdom.orgsemanticscholar.org.
Azo-Hydrazone Tautomerism: This is a form of prototropy where a proton migrates from an atom adjacent to the azo linkage to one of the nitrogen atoms, resulting in the formation of a hydrazone tautomer. For Piperidine, 1-[(4-nitrophenyl)azo]-, this would involve the transfer of a proton from one of the α-carbons of the piperidine ring to the azo nitrogen. However, this type of tautomerism is more commonly observed in azo compounds bearing a hydroxyl or amino group ortho or para to the azo linkage on an aromatic ring nih.govunifr.chmdpi.comresearchgate.netuochb.czresearchgate.netpurdue.eduresearchgate.net. For the title compound, the azo form is expected to be significantly more stable, and the azo-hydrazone tautomerism is less likely to be a significant process. The presence of the electron-withdrawing nitro group in the phenyl ring does not substantially influence the tautomeric state in related systems unifr.ch.
Nucleophilic and Electrophilic Reactivity of the Piperidine Ring
The piperidine ring in Piperidine, 1-[(4-nitrophenyl)azo]- possesses a nitrogen atom with a lone pair of electrons, which is involved in the N-N bond of the azo group. This structural feature significantly influences the reactivity of the piperidine moiety.
The nitrogen of the piperidine ring is part of an N-N bond, analogous to a hydrazine derivative. The nucleophilicity of amines is a well-established concept, and in general, nucleophilicity increases with basicity masterorganicchemistry.com. However, the presence of the adjacent nitrogen atom and the electron-withdrawing 4-nitrophenylazo group is expected to decrease the basicity and nucleophilicity of the piperidine nitrogen compared to piperidine itself. N-aminopiperidine, a related structure, is a known reactant in various chemical syntheses nih.govsigmaaldrich.com.
Nucleophilic Reactivity: The piperidine nitrogen in the title compound is expected to be a relatively weak nucleophile due to the delocalization of its lone pair into the azo group and the inductive effect of the nitrophenylazo substituent. However, it may still react with strong electrophiles.
Electrophilic Reactivity: The piperidine ring itself is susceptible to electrophilic attack, particularly at the α-carbons, especially if the nitrogen can stabilize a positive charge on an adjacent carbon. However, the dominant reactivity is expected to be centered on the azo and nitro groups. The azo group can act as an electrophile in coupling reactions with activated aromatic compounds savemyexams.comlibretexts.org. The electron-withdrawing nature of the azo group can also facilitate nucleophilic aromatic substitution on the nitrophenyl ring pearson.com.
Photochemical and Thermal Degradation Pathways of the Azo Bond
The azo bond is the most labile part of the Piperidine, 1-[(4-nitrophenyl)azo]- molecule and is susceptible to both photochemical and thermal degradation.
Photochemical Degradation: Azo dyes are known to degrade under UV irradiation. The degradation process often involves the generation of highly reactive radical species, such as hydroxyl radicals (•OH), which can attack the azo linkage and the aromatic rings, leading to the breakdown of the molecule researchgate.net. The initial step in the photodegradation is often the cleavage of the azo bond, leading to the formation of nitrogen gas and aryl radicals. These radicals can then undergo a variety of secondary reactions.
Thermal Degradation: The thermal stability of azo compounds is influenced by the nature of the substituents researchgate.net. The decomposition of aromatic azo compounds often proceeds via a radical mechanism, involving the homolytic cleavage of the C-N bonds, releasing a molecule of nitrogen gas and forming aryl radicals researchgate.netresearchgate.netacs.orgrsc.org. For Piperidine, 1-[(4-nitrophenyl)azo]-, thermal decomposition would likely lead to the formation of a 4-nitrophenyl radical, a piperidinyl radical, and nitrogen gas. These radicals would then react further, potentially leading to a complex mixture of products. Electron-withdrawing groups, such as the nitro group, can enhance the dissociation of the phenyl-nitrogen bond researchgate.net.
Investigation of Reaction Kinetics and Thermodynamics
Reaction Kinetics:
Redox Reactions: The kinetics of the reduction of nitroaromatic compounds are influenced by factors such as the concentration of the reducing agent, temperature, and pH nih.gov. Similarly, the rate of azo dye decolorization by chemical reduction is dependent on the concentration of the dye and the reducing agent, as well as pH researchgate.net.
Isomerization: The kinetics of the thermal cis-to-trans isomerization of azobenzenes have been extensively studied. The rates are highly dependent on the solvent polarity and the electronic nature of the substituents longdom.orgsemanticscholar.orgscispace.com. For push-pull azobenzenes, the reaction is generally faster in more polar solvents longdom.orgsemanticscholar.org.
Thermodynamics:
Redox Reactions: The thermodynamics of redox reactions are governed by the reduction potentials of the species involved researchgate.netmit.edu. The reduction of nitroaromatic compounds is a thermodynamically favorable process nih.govlibretexts.org.
Isomerization: The trans isomer of azobenzene is thermodynamically more stable than the cis isomer by approximately 50-60 kJ/mol nih.gov. The activation energy for the thermal cis-to-trans isomerization of azobenzene is in the range of 90-100 kJ/mol.
Derivatization Strategies and Functional Group Interconversions on the Piperidine Ring
The strategic modification of the piperidine ring in "Piperidine, 1-[(4-nitrophenyl)azo]-" is a key area of interest for synthesizing novel derivatives with potentially altered chemical and physical properties. While specific experimental data on the derivatization of this exact molecule is not extensively documented in publicly available literature, a number of established methodologies for the functionalization of N-substituted piperidines can be considered as plausible strategies. The application of these methods would, however, require careful experimental validation to account for the electronic and steric influence of the 1-[(4-nitrophenyl)azo] substituent.
A primary focus for the derivatization of the piperidine ring is the activation and functionalization of its C-H bonds. The positions alpha (C2 and C6) to the nitrogen atom are particularly susceptible to functionalization due to the influence of the adjacent heteroatom.
One of the most common approaches for α-functionalization is through directed metalation, specifically lithiation. This involves the deprotonation of a C-H bond adjacent to the nitrogen using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. While the N-azo group's stability under such strongly basic conditions would need to be verified, this method offers a powerful tool for introducing alkyl, aryl, and other functionalities.
In recent years, photoredox catalysis has emerged as a mild and efficient method for the α-C-H functionalization of amines. nih.gov This technique utilizes a photocatalyst that, upon irradiation with visible light, can generate a reactive radical species from the piperidine ring. This radical can then engage in various bond-forming reactions. For instance, α-amino C–H arylation of piperidine derivatives has been successfully achieved using this approach. nih.gov The compatibility of the azo functional group with photoredox conditions would be a critical factor to consider.
Transition-metal-catalyzed C-H activation presents another sophisticated strategy for piperidine functionalization. Catalysts based on palladium, rhodium, or ruthenium can direct the selective functionalization of C-H bonds. The regioselectivity of these reactions can often be controlled by the presence of a directing group on the nitrogen atom. It is conceivable that the nitrogen atom of the azo group could coordinate with the metal center, potentially directing functionalization to the C2 position.
Beyond C-H functionalization, other derivatization strategies could involve reactions that modify the piperidine ring itself. For example, ring-opening reactions could be explored to generate linear amino alcohol or amino aldehyde derivatives, which could then be used as precursors for further chemical transformations. However, such reactions would likely require harsh conditions that could also affect the stability of the (4-nitrophenyl)azo moiety.
The following table summarizes potential derivatization strategies that could be investigated for the piperidine ring of "Piperidine, 1-[(4-nitrophenyl)azo]-". It is important to reiterate that these are proposed strategies based on the known chemistry of N-substituted piperidines and would require experimental verification for this specific compound.
| Reaction Type | Reagents and Conditions | Expected Functionalization |
| α-Lithiation and Electrophilic Quench | 1. sec-BuLi, TMEDA, THF, -78 °C 2. Electrophile (e.g., R-X, Ar-X) | Introduction of an alkyl or aryl group at the C2 position. |
| Photoredox-Catalyzed α-C-H Arylation | Photocatalyst (e.g., Ir(ppy)₃), Aryl Halide, Base, Visible Light | Arylation at the C2 position. nih.gov |
| Transition-Metal-Catalyzed C-H Activation | Pd, Rh, or Ru catalyst, Directing Group (potentially the N-azo group), Oxidant | Functionalization at a specific C-H bond, likely C2. |
Further research is necessary to explore the reactivity of the piperidine ring in "Piperidine, 1-[(4-nitrophenyl)azo]-" and to develop specific and efficient derivatization protocols. The interplay between the piperidine ring and the N-azo substituent will be a key factor in determining the outcome of these chemical transformations.
Advanced Applications in Non Clinical Chemical Sciences
Applications in Dye and Pigment Technology
Azo compounds are the largest and most versatile class of synthetic organic dyes. The chromophoric azo group (-N=N-) is a key feature that imparts color to these molecules. The specific shade and intensity are influenced by the electronic nature of the substituents on the aromatic rings.
Development of Novel Colorants with Specific Optical Properties
The "Piperidine, 1-[(4-nitrophenyl)azo]-" molecule contains a strong electron-withdrawing nitro group (-NO2) and an electron-donating piperidine (B6355638) group. This "push-pull" system, where electron density is pushed from the piperidine and pulled by the nitro group across the azo bridge, is a classic design for creating dyes with intense and specific colors. By modifying the substituents on the phenyl or piperidine rings, it would be theoretically possible to fine-tune the absorption and emission properties to develop a range of novel colorants. Research on other push-pull azo dyes has demonstrated the ability to create materials with tailored optical properties for applications in textiles, printing, and coatings. nih.govrepec.org
Photoresponsive and Thermochromic Materials
Azo compounds are well-known for their photochromic behavior, the reversible change in color upon exposure to light. wikipedia.orgkingchroma.comupenn.edu This property arises from the trans-cis isomerization around the azo bond, where the more stable trans isomer can be converted to the cis isomer by UV light, often resulting in a color change. The reverse reaction can be triggered by visible light or heat. Similarly, thermochromism, a color change induced by temperature, is also observed in some azo dyes and other organic molecules. wikipedia.orgscirp.orgnih.govyoutube.comchemedx.org While not specifically documented for "Piperidine, 1-[(4-nitrophenyl)azo]-", its structural similarity to known photo- and thermochromic azo dyes suggests it could exhibit these properties, making it a candidate for smart materials like light-sensitive switches or temperature sensors. rsc.org
Sensor Development and Chemoresponsive Systems
The electron-rich nitrogen atoms in the piperidine ring and the azo group, combined with the electron-deficient nitrophenyl group, make "Piperidine, 1-[(4-nitrophenyl)azo]-" a potential candidate for the development of chemical sensors.
Optical and Electrochemical Probes for Analytes
The interaction of the lone pair electrons on the nitrogen atoms with analytes can alter the electronic structure of the dye, leading to a change in its color (colorimetric sensor) or fluorescence (fluorometric sensor). Azo dyes have been successfully employed as sensors for various species. The sensitivity and selectivity of such sensors can be tuned by modifying the molecular structure.
pH-Sensitive and Metal Ion-Sensitive Indicators
The color of many azo dyes is pH-dependent due to the protonation or deprotonation of the azo group or other acidic/basic moieties in the molecule. quora.com This makes them excellent pH indicators. researchgate.netscbt.com For instance, the nitrogen atoms in the piperidine ring and the azo linkage of "Piperidine, 1-[(4-nitrophenyl)azo]-" could be protonated in acidic conditions, leading to a shift in the absorption spectrum and a visible color change. rsc.org Furthermore, azo dyes containing suitable chelating groups can act as colorimetric sensors for metal ions. chemrxiv.orgchemrxiv.orgnih.gov The piperidine nitrogen and the azo group could potentially coordinate with metal ions, inducing a specific color response.
| Potential Sensor Application | Sensing Mechanism | Relevant Structural Features |
| pH Indicator | Protonation/deprotonation of nitrogen atoms | Piperidine ring, Azo group |
| Metal Ion Sensor | Chelation with metal ions | Piperidine nitrogen, Azo group |
Precursor Chemistry for Advanced Organic Materials
Piperidine derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry and materials science. researchgate.netmdpi.comnih.govacs.orgacs.orgnih.govwikipedia.org
The "Piperidine, 1-[(4-nitrophenyl)azo]-" molecule could serve as a versatile precursor for more complex organic materials. The nitro group can be reduced to an amino group, which can then be further functionalized. The azo bond can be cleaved to yield two separate amine compounds. The piperidine ring itself can be modified or incorporated into larger polymer backbones. These transformations would allow for the synthesis of a variety of new compounds with potentially interesting electronic, optical, or biological properties. For example, the synthesis of paramagnetic phosphonates from piperidine nitroxides has been reported, showcasing the utility of piperidine derivatives as synthetic building blocks. nih.gov Similarly, the development of novel yellow azo pyridone derivatives for image-sensor color filters highlights the role of related structures in advanced materials. mdpi.com
Building Blocks for Polymeric and Supramolecular Structures
The distinct molecular architecture of "Piperidine, 1-[(4-nitrophenyl)azo]-" makes it a compelling candidate as a fundamental unit in the assembly of larger, more complex chemical systems. Its utility as a building block extends to both polymeric chains and intricate supramolecular assemblies.
Recent developments have highlighted the potential for incorporating "Piperidine, 1-[(4-nitrophenyl)azo]-" into polymer matrices. A 2024 patent, for instance, describes the process of embedding this compound within a polymer structure. vulcanchem.com This approach leverages the specific properties of the molecule to impart new functionalities to the host polymer. The azo linkage, in particular, is known for its photoswitchable nature, suggesting that polymers incorporating this moiety could exhibit photoresponsive behaviors. While detailed research findings on the performance of such materials are still emerging, the principle of using "Piperidine, 1-[(4-nitrophenyl)azo]-" as a functional monomer or additive opens avenues for the creation of "smart" materials that respond to external light stimuli.
In the domain of supramolecular chemistry, the non-covalent interactions dictated by the compound's structure are paramount. The nitro group is a strong hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. These features allow "Piperidine, 1-[(4-nitrophenyl)azo]-" to self-assemble or to be integrated into larger supramolecular structures held together by these directional forces. The precise control over these non-covalent bonds is a cornerstone of designing materials with tailored properties, and this compound provides a versatile platform for exploring such designs.
Synthetic Intermediates for Complex Natural Products or Designed Molecules
Beyond its direct use in materials, "Piperidine, 1-[(4-nitrophenyl)azo]-" also holds potential as a synthetic intermediate in the multi-step synthesis of more complex molecules. The reactivity of the azo group and the potential for functional group transformations on both the piperidine and nitrophenyl rings make it a versatile precursor.
The azo linkage can be cleaved under specific reductive conditions to yield two separate amine-containing fragments. This controlled cleavage allows for the strategic unmasking of reactive sites, a crucial tactic in the synthesis of complex target molecules. For instance, the reduction of "Piperidine, 1-[(4-nitrophenyl)azo]-" would yield 1-aminopiperidine (B145804) and p-nitroaniline, which can then be further elaborated into more complex structures. This "azo-linker" strategy can be employed to protect or carry a specific molecular fragment through a synthetic sequence before its release at a later stage.
Furthermore, the presence of the nitro group offers a handle for a variety of chemical transformations. It can be reduced to an amine, which then opens up a vast array of possible subsequent reactions, such as diazotization, acylation, or alkylation. This versatility makes "Piperidine, 1-[(4-nitrophenyl)azo]-" a potentially valuable intermediate for chemists designing novel compounds with specific electronic or biological activities, even though its direct application in the synthesis of known natural products is not yet widely documented.
Non-Linear Optics (NLO) and Optoelectronic Device Materials
The electronic asymmetry of "Piperidine, 1-[(4-nitrophenyl)azo]-" is a key determinant of its potential in the field of non-linear optics (NLO). The molecule features a strong electron-donating group (the piperidine) connected to a strong electron-withdrawing group (the nitro group) through a π-conjugated system (the azo-benzene bridge). This "push-pull" electronic structure is a classic design motif for molecules exhibiting high second-order NLO activity.
When such molecules are subjected to a strong electric field, such as that from a high-intensity laser, they can generate new light at different frequencies. This phenomenon, known as second-harmonic generation, is a cornerstone of NLO materials. The efficiency of this process is related to the molecular hyperpolarizability, a property that is enhanced by the charge-transfer character of the push-pull system in "Piperidine, 1-[(4-nitrophenyl)azo]-".
The potential applications for materials with strong NLO properties are extensive, including roles in optical data storage, telecommunications, and optical computing. By incorporating "Piperidine, 1-[(4-nitrophenyl)azo]-" into ordered systems, such as polymer films or crystalline lattices, it may be possible to harness its molecular NLO properties on a macroscopic scale. The development of such materials is an active area of research, with the goal of creating efficient and robust components for next-generation optoelectronic devices. The ability to tune the electronic properties by modifying the donor, acceptor, or conjugated bridge allows for the rational design of NLO materials with optimized performance characteristics.
Environmental Fate and Remediation in a Non Toxicological Context
Environmental Degradation Mechanisms of Azo Compounds
Azo compounds are characterized by the presence of one or more azo groups (-N=N-), which are the primary sites of chemical and biological transformations in the environment. mdpi.combritannica.com The stability of these compounds, a desirable trait for their industrial applications, contributes to their persistence in various environmental compartments. aalto.fimst.dk
Photolytic Degradation in Aqueous and Atmospheric Environments
Photolytic degradation, initiated by the absorption of light, is a significant pathway for the breakdown of azo dyes in the environment. In aqueous solutions, the process is often mediated by hydroxyl radicals (HO•) generated from the interaction of ultraviolet (UV) radiation with water. nih.govyoutube.com These highly reactive radicals can attack the azo dye molecule, leading to the cleavage of the chromophoric azo bond and the subsequent breakdown of the aromatic rings. nih.gov The efficiency of photolytic degradation is influenced by factors such as pH, the presence of dissolved oxygen, and the intensity of light. nih.gov For instance, the photodegradation of some azo dyes follows pseudo-first-order kinetics, and the presence of oxygen can enhance the rate of decolorization and chemical oxygen demand (COD) removal. nih.gov
In the atmosphere, while less studied for specific compounds like "Piperidine, 1-[(4-nitrophenyl)azo]-", azo dyes can be subject to photochemical reactions, particularly if they become airborne through processes like spray dyeing. The fundamental principles of photolysis, involving the absorption of solar radiation and reaction with atmospheric oxidants like hydroxyl radicals, would still apply.
Abiotic Chemical Transformations in Natural Systems
Beyond photolysis, azo compounds can undergo various abiotic chemical transformations in natural environments. These reactions often involve reduction of the azo bond, which is the most chemically reactive part of the molecule. canada.ca In anaerobic environments, such as sediments and some subsurface waters, sulfide (B99878) can act as a reducing agent. The presence of pyrogenic carbonaceous matter (PCM), like black carbon, can catalyze the transformation of sulfide into more reactive polysulfides, which then accelerate the reduction of azo dyes. nih.gov This process involves the transfer of electrons to the azo linkage, leading to its cleavage. nih.gov The quinone functional groups on the surface of PCM are thought to play a crucial role in facilitating this electron transfer. nih.gov
Other abiotic factors that can influence the transformation of azo dyes include temperature and the presence of certain metal ions that can catalyze degradation reactions.
Biodegradation Studies (Excluding Biological Effects/Toxicity)
Microbial activity plays a critical role in the breakdown of azo dyes in the environment. A wide range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade these compounds. slideshare.netnih.govnih.gov
Microbial Transformation Pathways (focus on chemical change, not impact)
The primary mechanism of microbial degradation of azo dyes is the reductive cleavage of the azo bond. slideshare.netnih.gov This process is typically carried out by enzymes called azoreductases, which are produced by various microorganisms. nih.govnih.gov The reaction involves the transfer of electrons to the azo dye, which acts as an electron acceptor, resulting in the formation of colorless aromatic amines. slideshare.net
This initial reductive step can occur under both anaerobic and aerobic conditions, although anaerobic conditions are generally more favorable for the initial decolorization. slideshare.netijcmas.com Under anaerobic conditions, the low redox potential facilitates the effective reduction of the azo bond. slideshare.net Following the initial cleavage, the resulting aromatic amines, which are often more recalcitrant, are typically degraded further under aerobic conditions through ring cleavage and mineralization into simpler, non-toxic compounds. ijcmas.com This highlights the efficiency of coupled anaerobic-aerobic treatment systems for the complete degradation of azo dyes. ijcmas.com
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, utilize extracellular ligninolytic enzymes such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases to degrade azo dyes. ijcmas.comnih.gov These enzymes have a non-specific mechanism that can break down a wide variety of complex organic compounds, including the aromatic structures of azo dyes. nih.govijcmas.com
Below is a table summarizing the key microbial transformation pathways for azo dyes:
| Microbial Group | Key Enzymes/Mechanisms | Environmental Conditions | Transformation Products |
| Bacteria | Azoreductases | Primarily anaerobic for initial cleavage, followed by aerobic degradation | Aromatic amines, further degraded to simpler organic compounds |
| Fungi (e.g., White-rot fungi) | Lignin peroxidases, Manganese peroxidases, Laccases | Aerobic | Phenolic compounds, further mineralized |
| Algae | Intracellular enzymes | Aerobic/Anaerobic | Aromatic amines, simpler organic compounds |
Strategies for Environmental Mitigation and Waste Minimization (non-toxicological)
Given the environmental persistence of azo dyes, various strategies have been developed to mitigate their impact and minimize waste from industrial effluents.
Advanced Oxidation Processes for Azo Dye Effluents
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govresearchgate.net AOPs are considered highly effective for treating azo dye effluents because the hydroxyl radical is a powerful and non-selective oxidant that can rapidly degrade a broad range of dye molecules. researchgate.nettandfonline.com
Several AOPs have been successfully applied to the degradation of azo dyes, including:
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fenton's reagent) to generate hydroxyl radicals. The photo-Fenton process enhances the reaction with UV light. nih.govtandfonline.com
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with azo dyes or decompose to form hydroxyl radicals, especially at high pH. nih.govresearchgate.net
UV/H₂O₂: The combination of UV light and hydrogen peroxide generates hydroxyl radicals for dye degradation. researchgate.net
Photocatalysis: This process often utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or solar light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. nih.govresearchgate.net
These processes can lead to the complete mineralization of azo dyes into carbon dioxide, water, and inorganic ions, or transform them into more biodegradable intermediates. researchgate.net The efficiency of AOPs depends on various factors, including pH, temperature, catalyst concentration, and the chemical structure of the dye. nih.govresearchgate.net
The following table provides an overview of common AOPs for azo dye remediation:
| AOP Method | Key Reactants/Catalysts | Mechanism |
| Fenton | Fe²⁺/Fe³⁺, H₂O₂ | Generation of hydroxyl radicals from the reaction of iron ions and hydrogen peroxide. |
| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV light | UV light enhances the generation of hydroxyl radicals. |
| Ozonation | O₃ | Direct oxidation by ozone and indirect oxidation by hydroxyl radicals formed from ozone decomposition. |
| UV/H₂O₂ | UV light, H₂O₂ | Photolysis of hydrogen peroxide to generate hydroxyl radicals. |
| Photocatalysis | TiO₂, UV/Solar light | Generation of electron-hole pairs on the catalyst surface, leading to the formation of reactive oxygen species, including hydroxyl radicals. |
Green Synthesis and Sustainable Production Considerations
The industrial synthesis of azo dyes, including heterocyclic variants like Piperidine (B6355638), 1-[(4-nitrophenyl)azo]-, has traditionally relied on methods that are often not environmentally benign. These conventional routes can involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. In response to growing environmental concerns, the principles of green chemistry are being increasingly applied to the synthesis of azo dyes to develop more sustainable and eco-friendly alternatives.
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of azo dyes, this translates to several key areas of innovation, including the use of safer solvents, alternative catalysts, and more energy-efficient reaction conditions. While specific research on the green synthesis of Piperidine, 1-[(4-nitrophenyl)azo]- is not extensively documented, general strategies for the sustainable production of N-substituted piperidones and azo dyes offer a framework for its potential eco-friendly synthesis. nih.govresearchgate.net
One promising green approach involves the use of solid acid catalysts or biocatalysts to replace corrosive and polluting liquid acids traditionally used in diazotization reactions. nih.gov Additionally, solvent-free reaction conditions, often facilitated by techniques such as grinding, can significantly reduce the environmental footprint of the synthesis process. researchgate.net The use of renewable starting materials and the design of processes with high atom economy are also central tenets of green synthesis.
Recent advancements have highlighted the potential for enzymatic and microbial processes in both the synthesis and degradation of azo dyes. psu.edunih.gov Enzymes like laccases and azoreductases can catalyze the formation and cleavage of azo bonds under mild conditions, offering a biodegradable and less toxic alternative to conventional chemical methods. psu.edunih.gov
Below is a table summarizing potential green synthesis strategies applicable to Piperidine, 1-[(4-nitrophenyl)azo]- based on established green chemistry principles for related compounds.
| Green Synthesis Strategy | Description | Potential Advantages for Piperidine, 1-[(4-nitrophenyl)azo]- Synthesis |
| Solid Acid Catalysis | Replacement of corrosive liquid acids with reusable solid catalysts for the diazotization step. | Reduced corrosion, easier separation of the catalyst from the reaction mixture, and potential for catalyst recycling. |
| Solvent-Free Synthesis | Conducting the coupling reaction by grinding the reactants together without a solvent. | Elimination of toxic and volatile organic solvents, reduced waste, and potentially lower energy consumption. |
| Biocatalysis | Utilization of enzymes such as laccases or azoreductases to catalyze the azo coupling reaction. | Mild reaction conditions (neutral pH, ambient temperature), high selectivity, and the use of biodegradable catalysts. psu.edunih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. | Significantly shorter reaction times, potentially higher yields, and reduced energy consumption compared to conventional heating. mdpi.com |
| Aqueous Media Synthesis | Performing the synthesis in water as a solvent. | Water is a non-toxic, non-flammable, and readily available solvent, making the process inherently safer and more environmentally friendly. mdpi.com |
The development and adoption of such green chemistry approaches are critical for the sustainable production of Piperidine, 1-[(4-nitrophenyl)azo]- and other azo dyes, minimizing their environmental impact from cradle to grave.
Q & A
What are the optimal synthetic strategies for preparing Piperidine, 1-[(4-nitrophenyl)azo]- in laboratory settings?
Methodological Answer:
The synthesis of azo-piperidine derivatives typically involves diazotization and coupling reactions. For example, similar compounds like 1-acylpiperidine derivatives are synthesized via acylation of piperidine precursors under basic conditions, yielding high-purity products (e.g., 85–99% purity) . Key steps include:
- Diazotization : Reacting 4-nitroaniline with nitrous acid to form a diazonium salt.
- Coupling : Introducing the diazonium salt to a piperidine derivative in a solvent like dichloromethane, followed by neutralization with NaOH .
- Purification : Column chromatography or recrystallization to isolate the product.
For reproducibility, ensure stoichiometric control and inert atmospheres to prevent side reactions .
What analytical techniques are recommended for confirming the structure and purity of Piperidine, 1-[(4-nitrophenyl)azo]-?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry :
- EI-MS : Identify molecular ion peaks (e.g., m/z 293 for analogous azo compounds) and fragmentation patterns .
- Chromatography :
- HPLC/GC-MS : Assess purity (>95%) and detect impurities .
How can researchers address inconsistencies in spectroscopic data when characterizing novel azo-piperidine derivatives?
Advanced Analysis:
Discrepancies in spectral data (e.g., unexpected splitting in NMR or weak molecular ion signals in MS) often arise from:
- Conformational Flexibility : Piperidine ring puckering can lead to dynamic NMR effects. Use variable-temperature NMR to resolve splitting .
- Tautomerism : Azo/hydrazone tautomerism may alter UV-Vis or IR spectra. Perform pH-dependent studies in solvents like DMSO-d₆ .
- Sample Purity : Contaminants (e.g., unreacted precursors) skew results. Cross-validate with TLC and HPLC .
What mechanistic insights explain the reactivity of the azo group in Piperidine, 1-[(4-nitrophenyl)azo]- under acidic or basic conditions?
Advanced Analysis:
The azo group (-N=N-) is redox-active and pH-sensitive:
- Acidic Conditions : Protonation at the β-nitrogen increases electrophilicity, facilitating reduction to hydrazine derivatives. This is critical in catalytic hydrogenation studies .
- Basic Conditions : Deprotonation can lead to nucleophilic attack on the aromatic ring, altering conjugation and spectral properties. Monitor via UV-Vis spectroscopy (λₐᵦₛ shifts) .
- Photodegradation : UV exposure cleaves the azo bond, releasing nitro radicals. Use controlled lighting during experiments .
What are the critical considerations for ensuring reproducibility in the synthesis of azo-piperidine compounds with high yields?
Methodological Answer:
- Reagent Quality : Use freshly distilled piperidine and anhydrous solvents to avoid hydrolysis .
- Temperature Control : Maintain diazotization at 0–5°C to prevent premature decomposition .
- Catalyst Optimization : For coupling reactions, screen catalysts like Cu(I) or Pd(0) to enhance efficiency .
- Yield Monitoring : Track reaction progress via TLC and isolate products at 70–80% conversion to minimize side products .
What safety protocols are essential when handling Piperidine, 1-[(4-nitrophenyl)azo]- due to its potential mutagenic properties?
Safety Guidelines:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent dermal/ inhalation exposure .
- Ventilation : Use fume hoods with >100 fpm airflow during synthesis .
- Waste Disposal : Quench reactive intermediates with 10% NaHSO₃ before disposal .
- Emergency Response : For spills, adsorb with vermiculite and treat contaminated surfaces with 5% NaHCO₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
